molecular formula C13H15N3O2 B11740752 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid

Cat. No.: B11740752
M. Wt: 245.28 g/mol
InChI Key: UIMFPBDFRDURHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines .

Scientific Research Applications

2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3-carboxylic acid
  • 2-aminomethylbenzoic acid
  • 1-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness

2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines the properties of both the benzoic acid and pyrazole moieties.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C13H15N3O2/c1-16-7-6-11(15-16)9-14-8-10-4-2-3-5-12(10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)

InChI Key

UIMFPBDFRDURHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O

Origin of Product

United States

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